![molecular formula C9H16N2O B3415180 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole CAS No. 1004643-53-1](/img/structure/B3415180.png)
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Overview
Description
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole, also known as EEP, is a pyrazole derivative that has been widely used in scientific research. This compound is known for its ability to modulate certain biological processes, making it a valuable tool in various fields of study.
Scientific Research Applications
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole has been extensively used in scientific research for its ability to modulate certain biological processes. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole has also been used in the study of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole is not yet fully understood. However, it has been suggested that 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response, and their inhibition by 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to enhance cognitive function and memory. 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole in lab experiments is its ability to modulate specific biological processes. This allows researchers to investigate the underlying mechanisms of certain diseases and disorders. However, one limitation of using 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole is its potential toxicity. It is important to use appropriate dosages and to monitor the effects of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole carefully.
Future Directions
There are many potential future directions for the study of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole. One area of interest is the development of novel therapeutics based on 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole. Another area of interest is the investigation of the potential use of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole and its potential side effects.
Conclusion
In conclusion, 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole is a valuable tool in scientific research. Its ability to modulate specific biological processes makes it a useful compound for investigating the underlying mechanisms of various diseases and disorders. While there are limitations to its use, the potential benefits of using 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole in lab experiments are significant. Further research is needed to fully understand the mechanism of action of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole and its potential applications in the field of medicine.
properties
IUPAC Name |
4-(ethoxymethyl)-1-ethyl-3-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-9(7-12-5-2)8(3)10-11/h6H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCXJQXTLHTPMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253031 | |
Record name | 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole | |
CAS RN |
1004643-53-1 | |
Record name | 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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